1,6-Dihydro-2-(1-methylcyclopentyl)-6-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of dihydropyrimidines. This compound features a cyclopentyl ring substituted with a methyl group, a dihydropyrimidine ring with a keto group at the 6-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid or acetic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, solvent systems, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-(1-methylcyclopentyl)-6-hydroxy-1,6-dihydropyrimidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
The unique combination of the cyclopentyl ring, dihydropyrimidine ring, and carboxylic acid group in 2-(1-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(4-2-3-5-11)10-12-7(9(15)16)6-8(14)13-10/h6H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
JGHRPCPRECPNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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